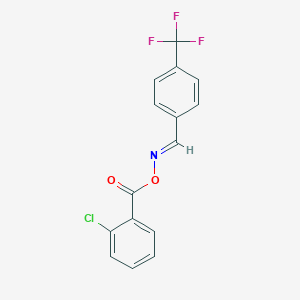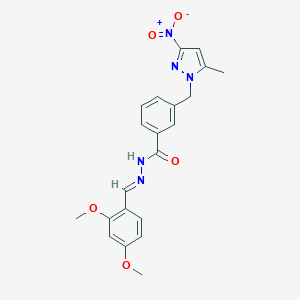![molecular formula C18H21N3O2 B449146 2-[(4-METHOXYPHENYL)AMINO]-N'-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE](/img/structure/B449146.png)
2-[(4-METHOXYPHENYL)AMINO]-N'-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, an amino group, and a phenylethylidene group attached to a propanehydrazide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE typically involves the reaction of 4-methoxyaniline with 1-phenylethylidenehydrazine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and molecular markers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
Compared to these similar compounds, 2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and phenylethylidene groups contribute to its enhanced stability and reactivity, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C18H21N3O2 |
|---|---|
Poids moléculaire |
311.4g/mol |
Nom IUPAC |
2-(4-methoxyanilino)-N-(1-phenylethylideneamino)propanamide |
InChI |
InChI=1S/C18H21N3O2/c1-13(15-7-5-4-6-8-15)20-21-18(22)14(2)19-16-9-11-17(23-3)12-10-16/h4-12,14,19H,1-3H3,(H,21,22) |
Clé InChI |
HEAZJCMOIWSLNC-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NN=C(C)C1=CC=CC=C1)NC2=CC=C(C=C2)OC |
SMILES canonique |
CC(C(=O)NN=C(C)C1=CC=CC=C1)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methoxyphenyl)-N-[4-(phenyldiazenyl)phenyl]acrylamide](/img/structure/B449068.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B449069.png)
![2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ACETAMIDE](/img/structure/B449070.png)
![3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-N'-{4-methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B449072.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-[3-({2-nitrophenoxy}methyl)-4-methoxybenzylidene]-2-furohydrazide](/img/structure/B449080.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B449081.png)
![2-[[5-(anilinomethyl)-4-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-9-anthrylmethyleneamino]acetamide](/img/structure/B449082.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-benzylidenepropanohydrazide](/img/structure/B449083.png)
![1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA](/img/structure/B449084.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-chlorobenzylidene)propanohydrazide](/img/structure/B449085.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-phenylpropanamide](/img/structure/B449088.png)

![N'-[(E)-phenyl(pyridin-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B449094.png)
